1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone is a key intermediate in the synthesis of Montelukast sodium, a potent and selective leukotriene D4 receptor antagonist [, , , , , ]. Montelukast sodium, also known as MK-0476, is widely used in the treatment of asthma and related respiratory diseases. 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone represents a crucial stage in the multi-step synthesis process of this important pharmaceutical compound.
The synthesis of 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone involves multiple steps and specific reaction conditions. One reported method focuses on the reaction between 7-Chloro-2-vinyl-quinoline and a compound of formula (I) in the presence of a palladium-based catalyst []. This reaction is critical in forming the core structure of the target molecule.
The primary chemical reaction involving 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone is its conversion to Montelukast sodium. This transformation involves a nucleophilic substitution reaction with a thiol-containing reagent, followed by salt formation []. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product.
The mechanism of action of 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone itself is not directly relevant, as it acts as an intermediate in the synthesis of Montelukast sodium. The final product, Montelukast sodium, exerts its therapeutic effect by selectively binding to and antagonizing the CysLT1 receptor [, , , , , ]. This action inhibits the binding of leukotriene D4, a potent inflammatory mediator, thereby reducing airway inflammation and bronchoconstriction.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: